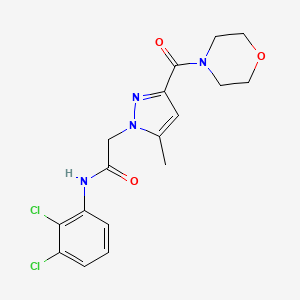

N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

N-(2,3-Dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a structurally complex acetamide derivative featuring:

- A 2,3-dichlorophenyl group attached to the acetamide nitrogen.

- A pyrazole ring substituted with a methyl group at position 5 and a morpholine-4-carbonyl moiety at position 2.

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O3/c1-11-9-14(17(25)22-5-7-26-8-6-22)21-23(11)10-15(24)20-13-4-2-3-12(18)16(13)19/h2-4,9H,5-8,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUNZZPMZYULSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2,3-Dichlorophenyl)-2-[4-Phenyl-2-(1H-Pyrazol-1-yl)-1H-Imidazol-1-yl]Acetamide (Compound 7o)

- Structural Differences :

- Replaces the morpholine-carbonyl-pyrazole group with a phenyl-imidazole-pyrazole system.

- Lacks the solubilizing morpholine moiety.

- Physical Properties :

- Melting Point : 130–132°C (lower than many analogs, suggesting reduced crystallinity).

- Solubility : Poor solubility in common solvents, preventing HRMS analysis.

- Functional Implications :

- The imidazole-pyrazole system may enhance antimicrobial activity but limits solubility, reducing bioavailability compared to the target compound.

2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

- Structural Differences :

- Substitutes the morpholine-carbonyl group with a dihydro-pyrazol-4-yl ring.

- Contains a 2,4-dichlorophenyl group instead of 2,3-dichlorophenyl.

- Crystallographic Features: Forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, enhancing thermal stability (m.p. 473–475 K).

- Functional Implications :

- The dihydro-pyrazole ring may confer metabolic stability but reduces aromaticity compared to the target compound’s fully unsaturated pyrazole.

N-(4-Chlorophenyl)-2-[4-Phenyl-2-(1H-Pyrazol-1-yl)-1H-Imidazol-1-yl]Acetamide (Compound 7n)

- Structural Differences :

- Uses a 4-chlorophenyl group instead of 2,3-dichlorophenyl.

- Shares the phenyl-imidazole-pyrazole system of 7o.

- Physical Properties :

- Melting Point : 155–159°C (higher than 7o, likely due to better crystal packing).

- Solubility : Moderate, enabling full spectroscopic characterization (HRMS, NMR).

Etoberzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide)

- Structural Differences :

- Replaces the pyrazole-morpholine-acetamide backbone with a benzamide-ethoxymethoxy system.

- Functional Implications :

- Classified as a pesticide, indicating the dichlorophenyl group’s role in agrochemical activity. The target compound’s pyrazole-morpholine system may offer improved solubility and target specificity.

Key Comparative Data

*Inferred from morpholine’s solubilizing effect.

Research Implications

- Synthetic Challenges : The morpholine-carbonyl group in the target compound may require specialized coupling agents (e.g., carbodiimides) or protection-deprotection strategies, as seen in analogous syntheses .

- Biological Activity : The dichlorophenyl-pyrazole core is associated with antimicrobial and pesticidal activity, while the morpholine group could enhance CNS penetration in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Pyrazole ring formation : Condensation of hydrazine derivatives with β-ketoesters under reflux (e.g., ethanol, 80°C) to form the 5-methylpyrazole core.

Morpholine-4-carbonyl incorporation : Acylation using morpholine-4-carbonyl chloride in dichloromethane with triethylamine as a base (0–5°C, 2 hours).

Acetamide coupling : Reacting the intermediate with 2-chloroacetonitrile in DMF using K₂CO₃ (room temperature, 12 hours) .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature to suppress side reactions like hydrolysis of the morpholine moiety .

Q. How is structural characterization of this compound performed to confirm purity and identity?

- Analytical workflow :

- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; morpholine carbonyl at ~165 ppm).

- LC-MS : Verify molecular ion ([M+H]+ at m/z 441.32) and fragmentation patterns.

- Elemental analysis : Validate C, H, N, Cl content (±0.3% deviation) .

- Purity : Assess via HPLC (C18 column, acetonitrile/water gradient, >95% purity threshold) .

Q. What experimental approaches are used to determine physicochemical properties (e.g., solubility, logP)?

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified by UV-Vis spectroscopy (λmax ~260 nm) .

- logP : Reverse-phase HPLC using a calibration curve with octanol-water partition coefficients of reference compounds .

- pKa : Potentiometric titration in water/DMSO mixtures (4:1) to account for low aqueous solubility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methods :

- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinase enzymes) with morpholine carbonyl as a hydrogen bond acceptor .

- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity data .

- Validation : Synthesize top-scoring virtual hits and test in enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay conditions : ATP concentration (1 mM vs. 10 µM) affects competitive inhibition .

- Compound stability : Check for morpholine ring hydrolysis in aqueous buffers via LC-MS .

- Resolution : Replicate studies under standardized conditions (e.g., 10 µM ATP, pH 7.4, 37°C) and validate compound integrity post-assay .

Q. How are structure-activity relationship (SAR) studies designed to probe the role of the dichlorophenyl group?

- SAR workflow :

Analog synthesis : Replace 2,3-dichlorophenyl with mono-halogenated (e.g., 3-chloro) or electron-rich (e.g., methoxy) aryl groups.

Bioactivity testing : Compare IC₅₀ in enzyme assays and cytotoxicity in HEK293 cells.

Data analysis : Correlate substituent electronegativity with potency (e.g., dichloro > monochloro in hydrophobic binding pockets) .

Q. What methodologies assess metabolic stability in vitro?

- Protocol :

- Liver microsomes : Incubate compound (1 µM) with human microsomes (0.5 mg/mL), NADPH (1 mM), and PBS (37°C).

- Quantification : LC-MS/MS to measure parent compound depletion over 60 minutes (t₁/₂ calculation) .

- Metabolite ID : Use high-resolution MS/MS to detect hydroxylation or morpholine ring oxidation products .

Q. How are synergistic effects with co-administered therapeutics evaluated?

- Experimental design :

- Combination index : Treat cells with compound + cisplatin (fixed ratio) and calculate synergy via Chou-Talalay method.

- Mechanistic studies : Western blot for apoptosis markers (e.g., caspase-3 cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.